

An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-7-carboxylate

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Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-7-carboxylate

Cat. No.: B1360855

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-indazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry. Its strategic functionalization with an iodine atom at the 3-position and a methyl carboxylate at the 7-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of oncology and neurological disorder research. The indazole scaffold is a well-established pharmacophore, and this particular derivative offers a reactive handle for various coupling reactions, allowing for the exploration of diverse chemical space in drug discovery programs. This guide provides a comprehensive overview of its structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications in drug development, based on the analysis of structurally related compounds.

Core Structure and Properties

Methyl 3-iodo-1H-indazole-7-carboxylate possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The key functional groups that dictate its reactivity and potential applications are the iodo group at the C3 position, the methyl ester at the C7 position, and the secondary amine within the pyrazole ring.

Property	Value	Source
CAS Number	944899-05-2	[1] [2] [3]
Molecular Formula	C ₉ H ₇ IN ₂ O ₂	[1] [2] [4]
Molecular Weight	302.07 g/mol	[1] [4]
Appearance	White solid (Predicted)	[4]
Purity	≥ 95% (Commercially available)	[4]

Predicted Spectroscopic Data

While specific experimental spectroscopic data for **Methyl 3-iodo-1H-indazole-7-carboxylate** is not readily available in the public domain, the following data is predicted based on the analysis of structurally similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (400 MHz, DMSO-d ₆)	¹³ C NMR (100 MHz, DMSO-d ₆)
δ (ppm)	Assignment
~13.5 (s, 1H)	NH
~8.0 (d, 1H)	Ar-H
~7.8 (d, 1H)	Ar-H
~7.3 (t, 1H)	Ar-H
~3.9 (s, 3H)	OCH ₃

Infrared (IR) Spectroscopy

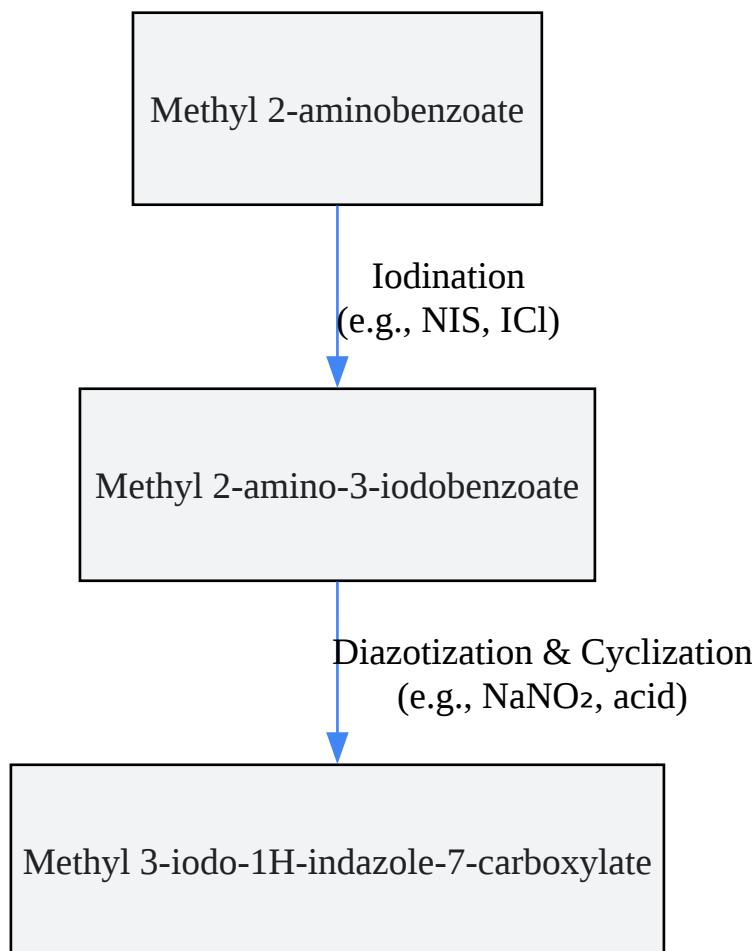
Wavenumber (cm ⁻¹)	Assignment
3300-3100	N-H stretching
3100-3000	Aromatic C-H stretching
1720-1700	C=O stretching (ester)
1620-1580	C=C stretching (aromatic)
1250-1200	C-O stretching (ester)
~500	C-I stretching

Mass Spectrometry (MS)

Technique	Expected [M+H] ⁺
ESI-MS	m/z 302.96

Synthetic Approaches

A plausible synthetic route to **Methyl 3-iodo-1H-indazole-7-carboxylate** can be conceptualized in a multi-step process starting from commercially available materials. The following proposed synthesis is based on established organic chemistry principles and analogous transformations reported in the literature for similar indazole derivatives.

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Caption: Proposed synthetic workflow for **Methyl 3-iodo-1H-indazole-7-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-amino-3-iodobenzoate

To a solution of methyl 2-aminobenzoate in a suitable solvent such as acetic acid or a chlorinated solvent, an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **Methyl 3-iodo-1H-indazole-7-carboxylate**

The purified Methyl 2-amino-3-iodobenzoate is dissolved in an acidic medium, such as a mixture of acetic acid and hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This initiates the diazotization of the amino group. Following the complete addition of sodium nitrite, the reaction mixture is stirred for a short period to allow for in-situ cyclization to the indazole ring system. The reaction is then carefully neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, **Methyl 3-iodo-1H-indazole-7-carboxylate**, can be purified by recrystallization or column chromatography.

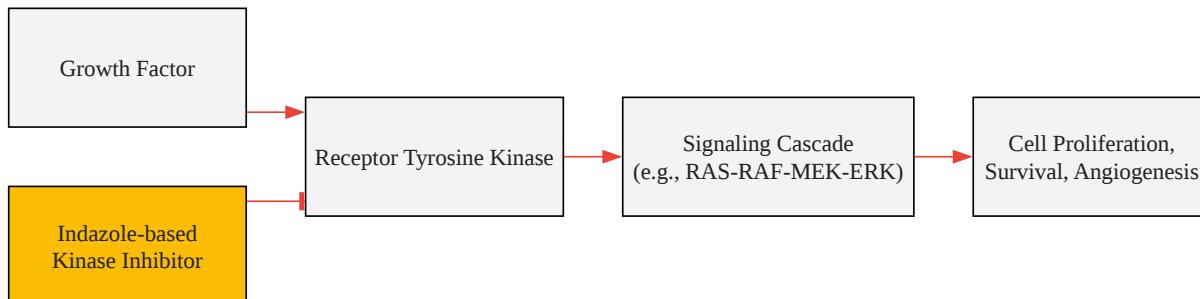
Applications in Drug Discovery and Development

Methyl 3-iodo-1H-indazole-7-carboxylate is a valuable intermediate in the synthesis of pharmaceutical compounds.^[4] The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

The presence of the iodine atom at the 3-position is particularly advantageous as it serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential as a Kinase Inhibitor Intermediate

The indazole scaffold is a common feature in many kinase inhibitors.^[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ability to readily diversify the 3-position of the indazole ring makes **Methyl 3-iodo-1H-indazole-7-carboxylate** an attractive starting material for the synthesis of libraries of potential kinase inhibitors.



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Caption: A simplified signaling pathway potentially targeted by indazole-based kinase inhibitors.

Conclusion

Methyl 3-iodo-1H-indazole-7-carboxylate is a strategically important molecule for synthetic and medicinal chemists. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the well-documented chemistry of the indazole class of compounds provide a strong foundation for its use as a versatile intermediate in the development of novel therapeutics. The synthetic routes and potential applications outlined in this guide are based on established chemical principles and are intended to serve as a valuable resource for researchers in the field of drug discovery. Further experimental validation of the predicted properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

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